ENMD-2076 HCl
Description
Significance of Kinase Inhibition in Investigational Cancer Therapies
Protein kinases are a class of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. mdpi.com They function by transferring a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. icr.ac.uk This modification acts as a molecular switch, altering the protein's activity and enabling signal transduction within complex cellular networks. icr.ac.uknews-medical.net
In many forms of cancer, the normal regulation of kinase activity is lost due to mutations, leading to uncontrolled cell proliferation and survival. icr.ac.uknews-medical.net This dysregulation makes protein kinases a prime target for therapeutic intervention. news-medical.net The development of kinase inhibitors, which can block the activity of these enzymes, has been a major breakthrough in oncology. jci.org These small molecules typically work by competing with ATP for the binding site on the kinase, thereby preventing phosphorylation and disrupting the signaling pathways that drive tumor growth. icr.ac.uknews-medical.net The success of early kinase inhibitors has spurred extensive research to identify new kinase targets and develop more effective and selective therapeutic agents. jci.orgtechscience.com
Overview of Multi-Targeted Kinase Inhibitor Design Principles
While some cancers are driven by a single, dominant kinase, many tumors exhibit dysregulation across multiple signaling pathways. nih.gov This complexity, along with the development of treatment resistance, has led to the design of multi-targeted kinase inhibitors. nih.gov These agents are developed to simultaneously block several key kinases involved in tumor growth, survival, and angiogenesis (the formation of new blood vessels). nih.govwjgnet.com
The design principle behind multi-targeted inhibitors is to increase therapeutic efficacy and potentially overcome resistance by hitting multiple oncogenic drivers at once. nih.gov This can involve targeting different kinases within the same pathway or hitting key nodes in parallel pathways that contribute to cancer progression. nih.gov For example, a single compound might be engineered to inhibit kinases involved in both cell cycle control and the angiogenic signaling required to supply the tumor with nutrients. aacrjournals.org This approach contrasts with single-target agents and represents a strategic shift toward addressing the multifaceted nature of cancer biology. wjgnet.com
Contextualizing ENMD-2076 HCl within Investigational Kinase Inhibitor Research
ENMD-2076 is an orally bioavailable, synthetic small molecule that exemplifies the multi-targeted approach in kinase inhibitor research. nih.govcreative-diagnostics.com It was identified through a focused medicinal chemistry program aimed at discovering novel inhibitors of Aurora kinases, but was found to possess a unique selectivity profile that includes potent activity against several tyrosine kinases crucial for angiogenesis. aacrjournals.org
This dual mechanism of action, targeting both cell proliferation via Aurora kinase inhibition and angiogenesis through the blockade of receptors like VEGFR and FGFR, positions ENMD-2076 as a compound of significant interest in preclinical and clinical research. aacrjournals.orgnih.govd-nb.info Its activity profile suggests it can simultaneously disrupt mitosis in cancer cells and cut off the tumor's blood supply. nih.gov5amventures.com Preclinical studies have shown that ENMD-2076 induces cell cycle arrest at the G2/M phase, promotes apoptosis, and inhibits the growth of a wide range of human cancer cell lines. nih.govcaymanchem.com These findings have provided a strong rationale for its evaluation in various cancer types, including solid tumors and hematological malignancies. nih.govoncozine.com
Detailed Research Findings
ENMD-2076 has demonstrated a distinct profile of kinase inhibition, targeting enzymes critical for both cell division and angiogenesis. Its primary antiproliferative effect is mediated through the inhibition of Aurora A kinase, a key regulator of mitosis. aacrjournals.orgnih.gov Concurrently, its anti-angiogenic activity stems from the inhibition of multiple receptor tyrosine kinases. aacrjournals.orgnih.gov
In Vitro Kinase Inhibition
In biochemical assays using recombinant human kinases, ENMD-2076 has shown potent and selective inhibitory activity against a specific profile of kinases. The compound is particularly effective against Aurora A and FMS-related tyrosine kinase 3 (FLT3). caymanchem.comapexbt.com
Table 1: In Vitro Inhibitory Activity of ENMD-2076 Against Key Kinase Targets
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| FLT3 | 1.86 | caymanchem.com |
| VEGFR2/KDR (autophosphorylation) | 7 | |
| RET | 10.4 | caymanchem.com |
| Aurora A | 14 | caymanchem.com |
| VEGFR2 | 58 | aacrjournals.org |
| FGFR2 | 71 | aacrjournals.org |
| FGFR1 | 93 | aacrjournals.org |
| PDGFRα | <100 | caymanchem.com |
| c-Kit | 120 | aacrjournals.org |
| Aurora B | 350 | aacrjournals.org |
Preclinical Antitumor Activity
The multi-targeted inhibitory profile of ENMD-2076 translates into significant antitumor effects in preclinical models. It has been shown to inhibit the growth of a broad spectrum of human solid tumor and hematopoietic cancer cell lines, with IC₅₀ values typically ranging from 0.025 to 0.7 µmol/L. aacrjournals.orgnih.gov
In various xenograft models using human cancer cell lines, orally administered ENMD-2076 led to dose-dependent tumor growth inhibition and, in some cases, complete tumor regression. nih.gov These models included cancers derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines. nih.gov The compound's efficacy is linked to its dual action: it directly inhibits cancer cell proliferation and also prevents the formation of new blood vessels that tumors need to grow. nih.govapexbt.com For instance, in models of triple-negative breast cancer (TNBC), ENMD-2076 reduced proliferation and enhanced cancer cell apoptosis. caymanchem.com Furthermore, studies in colorectal cancer xenografts demonstrated that treatment not only inhibited tumor growth but also significantly reduced tumor vascular permeability and perfusion. caymanchem.comnih.gov
Table 2: Preclinical Activity of ENMD-2076 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect | Finding | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Various | Inhibition of Proliferation | IC₅₀ values < 1 µM | caymanchem.com |
| TNBC (p53-mutated) | Patient-Derived Xenografts | Induction of Apoptosis | Sensitivity correlated with increased p53 and p73 levels | nih.gov |
| Multiple Myeloma | H929, MM.1S, MM.1R | Cytotoxicity | IC₅₀ values from 2.99 to 7.06 µM | selleckchem.com |
| Colorectal Cancer | HT-29 | Tumor Growth Inhibition | Associated with significant tumor blanching and reduced vascularity | |
| General | Wide range of solid tumor and hematopoietic lines | Growth Inhibition | IC₅₀ values from 0.025 to 0.7 µmol/L | nih.gov |
Mechanism of Action
At the cellular level, ENMD-2076 exerts its effects through multiple mechanisms. As an Aurora kinase inhibitor, it disrupts mitosis, leading to a G2/M cell cycle arrest. selleckchem.com This is a direct consequence of inhibiting Aurora A and B kinases. Additionally, the compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway and downregulate key survival proteins like survivin. selleckchem.com Its anti-angiogenic effects are mediated through the inhibition of key tyrosine kinases like VEGFR2, which plays a central role in blood vessel formation. apexbt.com Pharmacodynamic studies confirmed that ENMD-2076 inhibits the activation of VEGFR2/KDR, FGFR1, and FGFR2 in vivo. nih.gov
Properties
Molecular Formula |
C25H31N7O6 |
|---|---|
Molecular Weight |
525.57 |
IUPAC Name |
6-(4-Methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(1E)-2-phenylethenyl]-4-pyrimidinamine Tartrate |
InChI |
InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+; |
InChI Key |
KGWWHPZQLVVAPT-HRNDJLQDSA-N |
SMILES |
CC1=CC(NC2=NC(/C=C/C3=CC=CC=C3)=NC(N4CCN(C)CC4)=C2)=NN1.OC(C(C(O)=O)O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ENMD-2076 tartrate; ENMD2076 tartrate; ENMD 2076 tartrate; ENMD-2076tartrate; ENMD 2076-tartrate; ENMD2076-tartrate |
Origin of Product |
United States |
Preclinical Characterization and Molecular Profiling of Enmd 2076 Hcl
Structural Classification and Research Origin
Azaheterocycle Framework and Vinyl-Pyrimidine Moiety Research
ENMD-2076 is a synthetic small molecule characterized by its azaheterocycle framework. nih.gov Specifically, it is the tartrate salt of a vinyl-pyrimidine free base, previously identified as ENMD-981693. aacrjournals.org The core structure consists of a pyrimidine (B1678525) ring substituted with a vinyl-phenyl group and a pyrazole-containing moiety, classifying it as a substituted pyrazole (B372694) compound. nih.govresearchgate.net This chemical scaffold is central to its biological activity. The IUPAC name for the free base is 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine. nih.gov
Preclinical Development and Patented Research Procedures
The development of ENMD-2076 stemmed from a focused medicinal chemistry program aimed at discovering novel inhibitors of Aurora kinases. nih.gov The synthesis of the free base has been described in patented procedures. aacrjournals.org Preclinical evaluation involved a battery of in vitro and in vivo assays to characterize its activity. aacrjournals.orgnih.gov In vitro studies included kinase inhibition assays against a panel of recombinant human kinases to determine its potency and selectivity. aacrjournals.org Cellular proliferation assays using a wide range of human solid tumor and hematopoietic cancer cell lines were conducted to measure its antiproliferative effects, with IC50 values determined through dose-response curves. aacrjournals.orgnih.gov Further in vivo testing in xenograft models derived from various cancer cell lines was performed to assess its antitumor efficacy. aacrjournals.orgnih.gov
Kinase Inhibition Spectrum and Selectivity Profiling of ENMD-2076 HCl
ENMD-2076 is a multi-targeted kinase inhibitor, demonstrating activity against several kinases crucial for tumor growth and survival. nih.govtargetmol.com Its unique profile includes the inhibition of both mitotic kinases and angiogenic receptor tyrosine kinases. aacrjournals.orgguidetopharmacology.org
Aurora Kinase Inhibition (Aurora A, Aurora B)
A primary mechanism of action for ENMD-2076 is the inhibition of Aurora kinases, which are key regulators of mitosis. The compound shows selective activity against Aurora A, with a reported 50% inhibitory concentration (IC50) of 14 nM. frontiersin.orgselleckchem.comselleckchem.com It is approximately 25-fold more selective for Aurora A than for Aurora B, which it inhibits with an IC50 of 350 nM. aacrjournals.orgselleckchem.com This inhibition of Aurora kinases leads to a G2/M cell cycle arrest and can induce apoptosis. frontiersin.orgmedchemexpress.com The predominant inhibition of Aurora A over Aurora B is consistent with observed increases in phosphorylated histone H3 (pHH3) in preclinical models, indicating an inability of cells to complete mitosis successfully. frontiersin.org
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition (VEGFR2/KDR, VEGFR3/FLT4)
ENMD-2076 also targets key kinases involved in angiogenesis, the formation of new blood vessels. nih.gov It inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), with an IC50 value of 58.2 nM. medchemexpress.com In cellular assays, it inhibited VEGFR2/KDR autophosphorylation with an IC50 of 7 nM. medchemexpress.comapexbt.com The compound also demonstrates activity against VEGFR3 (Flt-4), with an IC50 of 15.9 nM. medchemexpress.comfishersci.at This inhibition of VEGFRs contributes to the antiangiogenic properties of ENMD-2076, as demonstrated by its ability to prevent new blood vessel formation and regress existing vessels in preclinical models. aacrjournals.orgnih.gov
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition (FGFR1, FGFR2)
In addition to Aurora and VEGFR kinases, ENMD-2076 inhibits Fibroblast Growth Factor Receptors (FGFRs), another family of tyrosine kinases involved in angiogenesis and tumor cell proliferation. nih.govoncozine.com It has shown inhibitory activity against FGFR1 and FGFR2 with IC50 values of 92.7 nM and 70.8 nM, respectively. medchemexpress.comfishersci.at Pharmacodynamic studies in vivo have confirmed that ENMD-2076 has sustained inhibitory effects on the activation of FGFR1 and 2. aacrjournals.orgnih.gov
Kinase Inhibition Profile of ENMD-2076
| Kinase Target | IC50 (nM) |
|---|---|
| Aurora A | 14 frontiersin.orgselleckchem.comselleckchem.com |
| Aurora B | 350 aacrjournals.orgselleckchem.com |
| VEGFR2/KDR | 58.2 medchemexpress.com |
| VEGFR3/FLT4 | 15.9 medchemexpress.comfishersci.at |
| FGFR1 | 92.7 medchemexpress.comfishersci.at |
| FGFR2 | 70.8 medchemexpress.comfishersci.at |
| Flt3 | 1.86 selleckchem.comapexbt.com |
| PDGFRα | 56.4 medchemexpress.com |
| Src | 92.7 medchemexpress.com |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
ENMD-2076 demonstrates potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia and other hematologic malignancies. In enzymatic assays, ENMD-2076 inhibits FLT3 with a half-maximal inhibitory concentration (IC50) of 1.86 nM. selleckchem.comapexbt.com This potent inhibition is observed against both wild-type and mutated forms of FLT3. ebi.ac.uk
Cellularly, ENMD-2076 effectively suppresses FLT3 signaling. In THP-1 cells, which express wild-type FLT3, ENMD-2076 inhibited the autophosphorylation of FLT3 induced by its ligand with an IC50 value of 28 nM. medchemexpress.cominvivochem.com The compound's activity against FLT3 is a key component of its anti-proliferative effects in hematopoietic cancer cell lines. nih.gov Pharmacodynamic studies in vivo have confirmed that single doses of ENMD-2076 can lead to sustained inhibition of FLT3 activation. nih.govaacrjournals.org
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) Inhibition
ENMD-2076 also targets the platelet-derived growth factor receptor alpha (PDGFRα), a tyrosine kinase involved in angiogenesis and tumor cell proliferation. The compound inhibits PDGFRα with an IC50 value of 56.4 nM. medchemexpress.commedkoo.com This inhibition contributes to the anti-angiogenic profile of ENMD-2076. nih.gov The targeting of PDGFRα, alongside other pro-angiogenic kinases, underscores the compound's multi-faceted mechanism of action. selleckchem.comaltmeyers.org
SRC Kinase Inhibition
The SRC family of non-receptor tyrosine kinases, which play a role in various cellular processes including proliferation, survival, and migration, are also inhibited by ENMD-2076. The compound demonstrates inhibitory activity against SRC kinase with an IC50 value of 56.4 nM. selleckchem.commedchemexpress.com This activity against SRC contributes to the broad anti-proliferative and anti-angiogenic effects observed with ENMD-2076 in preclinical models. altmeyers.org
Other Receptor Tyrosine Kinase Inhibition (RET, NTRK1, CSF1R/FMS, LCK, c-Kit)
Beyond its primary targets, ENMD-2076 exhibits inhibitory activity against a range of other receptor tyrosine kinases implicated in cancer progression. These include:
RET: A receptor tyrosine kinase involved in the development of several types of cancer. ENMD-2076 shows inhibitory activity against RET. selleckchem.comaltmeyers.org
NTRK1 (TrkA): A nerve growth factor receptor that can be oncogenically altered. ENMD-2076 is an inhibitor of NTRK1. selleckchem.comaltmeyers.org
CSF1R/FMS: The colony-stimulating factor 1 receptor, which plays a role in the tumor microenvironment. ENMD-2076 inhibits CSF1R/FMS. selleckchem.comaltmeyers.org
LCK: A lymphocyte-specific protein tyrosine kinase that is crucial for T-cell signaling. ENMD-2076 demonstrates inhibitory effects on LCK. selleckchem.com
c-Kit: A receptor tyrosine kinase involved in the development of various cell types and implicated in several cancers. ENMD-2076 inhibits c-Kit with an IC50 of 120 nM. nih.gov In cellular assays, it inhibited stem cell factor (SCF)-induced c-Kit autophosphorylation in MO7e cells with an IC50 of 40 nM. medchemexpress.com
Comparative Selectivity Profiles Among Kinase Targets
ENMD-2076 possesses a unique kinase selectivity profile, demonstrating potent activity against a specific set of kinases while being less active against others. aacrjournals.orgmedkoo.com It is notably selective for Aurora A over Aurora B, with IC50 values of 14 nM and 350 nM, respectively, representing a 25-fold selectivity. selleckchem.comaltmeyers.org
The compound's inhibitory activity spans several kinase families crucial for cancer progression, including those involved in mitosis and angiogenesis. nih.govaacrjournals.org Besides its potent inhibition of Aurora A and FLT3, ENMD-2076 also demonstrates significant activity against key angiogenic kinases. nih.gov
Below is a table summarizing the in vitro inhibitory activity of ENMD-2076 against a panel of kinases.
| Kinase Target | IC50 (nM) |
| FLT3 | 1.86 selleckchem.commedchemexpress.com |
| Aurora A | 14 selleckchem.commedchemexpress.com |
| Flt4/VEGFR3 | 15.9 medchemexpress.com |
| PDGFRα | 56.4 medchemexpress.com |
| Src | 56.4 medchemexpress.com |
| KDR/VEGFR2 | 58.2 medchemexpress.com |
| FGFR2 | 70.8 medchemexpress.com |
| FGFR1 | 92.7 medchemexpress.com |
| c-Kit | 120 nih.gov |
| Aurora B | 350 medchemexpress.com |
This selective yet multi-targeted profile suggests that ENMD-2076 may overcome resistance mechanisms associated with inhibitors that target a single pathway. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of this compound
Assessment of Target Engagement and Pathway Modulation in Preclinical Models
Preclinical studies have demonstrated that orally administered ENMD-2076 achieves exposures that lead to significant target engagement and modulation of downstream signaling pathways in vivo. aacrjournals.org In tumor xenograft models, single doses of ENMD-2076 resulted in sustained inhibitory effects on the activation of FLT3, as well as the angiogenic tyrosine kinases VEGFR2/KDR and FGFR1/2. invivochem.comaacrjournals.orgselleckchem.com
Pharmacodynamic assessments in tumor-bearing mice have shown that ENMD-2076 treatment leads to a reduction in the phosphorylation of its target kinases. For instance, in a triple-negative breast cancer xenograft model, treatment with ENMD-2076 led to decreased levels of phosphorylated Aurora A. frontiersin.org Similarly, in multiple myeloma xenografts, a significant reduction in phosphorylated FGFR3 was observed. nih.gov
Furthermore, ENMD-2076 has been shown to modulate pathways downstream of its kinase targets. It inhibits the phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical survival pathway in many cancers. nih.gov Oral administration of ENMD-2076 in preclinical models of triple-negative breast cancer was found to enhance p53- and p73-mediated cancer cell apoptosis and senescence. caymanchem.com These findings indicate that ENMD-2076 effectively engages its intended targets in vivo, leading to the desired modulation of key cancer-related pathways.
Evaluation of Compound Behavior in Preclinical Biological Systems
The preclinical evaluation of ENMD-2076 has demonstrated its activity in various biological systems, both in vitro and in vivo. These studies have been crucial in characterizing its dual mechanism of action, which involves the inhibition of pathways related to cell proliferation and angiogenesis. aacrjournals.orgnih.gov
In Vitro Evaluation
Kinase Inhibition Profile
ENMD-2076 is a multi-kinase inhibitor with potent activity against Aurora A kinase and several tyrosine kinases involved in angiogenesis. targetmol.comoncozine.com In enzymatic assays using recombinant human kinases, ENMD-2076 demonstrates high selectivity for Aurora A over Aurora B. aacrjournals.org The compound's inhibitory activity has been assessed against a wide panel of kinases, revealing a distinct profile that includes key targets in cancer pathology such as VEGFRs, FGFRs, and Flt3. aacrjournals.orgoncozine.com The half-maximal inhibitory concentration (IC₅₀) values for ENMD-2076 against a selection of these kinases are detailed below.
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| Flt3 | 1.86 | caymanchem.comglpbio.com |
| VEGFR2/KDR | 7 | medchemexpress.com |
| RET | 10.4 | caymanchem.com |
| Aurora A | 14 | aacrjournals.orgcaymanchem.com |
| Kit (SCF-induced autophosphorylation) | 40 | medchemexpress.com |
| Aurora B | 350 | aacrjournals.orgmedchemexpress.com |
| FGFR (activity) | 600 | glpbio.com |
Antiproliferative and Cellular Effects
ENMD-2076 has shown significant antiproliferative effects across a broad spectrum of human cancer cell lines. nih.gov Its potency varies among different cancer types, with IC₅₀ values generally falling in the nanomolar range. nih.gov For instance, in a panel of human solid tumor and hematopoietic cancer cell lines, the IC₅₀ values ranged from 0.025 to 0.7 µmol/L. aacrjournals.orgnih.gov Similarly, against ten human leukemia cell lines, the IC₅₀ values were observed to be between 0.025 and 0.53 µM. medchemexpress.com
Studies on breast cancer cell lines revealed that ENMD-2076 is particularly effective against models of triple-negative breast cancer (TNBC). aacrjournals.org Its activity was found to be more robust in cell lines that lack estrogen receptor (ER) and HER2 expression. aacrjournals.orgresearchgate.net Within the TNBC subset, cell lines with a p53 mutation and elevated p53 expression showed greater sensitivity to the cytotoxic effects of ENMD-2076. aacrjournals.org
The compound's mechanism at the cellular level involves inducing cell cycle arrest and apoptosis. targetmol.com In the U937 lymphoma cell line, ENMD-2076 caused a dose-dependent increase in G2/M phase arrest and the induction of apoptosis. medchemexpress.com Similar effects, including G2/M arrest and apoptosis, were observed in breast and colorectal cancer cell lines. researchgate.net In glioblastoma cell lines, ENMD-2076 was also found to inhibit cell proliferation, migration, and invasion while inducing G2/M cell cycle arrest. researchgate.netaging-us.com
| Cancer Type | Cell Line(s) | IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Solid Tumor & Hematopoietic Cancers | Wide Range | 0.025 - 0.7 | aacrjournals.orgnih.gov |
| Leukemia | 10 Human Cell Lines (e.g., MV4;11) | 0.025 - 0.53 | medchemexpress.com |
| Triple-Negative Breast Cancer (TNBC) | Various | < 1 | caymanchem.com |
| Glioblastoma | C6, LN18, T98G | 0.25 - 1 | aging-us.com |
In Vivo Evaluation
The antitumor activity of ENMD-2076 has been confirmed in multiple preclinical xenograft models derived from various human cancer cell lines, including breast, colon, melanoma, leukemia, and multiple myeloma. aacrjournals.orgnih.gov In these models, orally administered ENMD-2076 led to significant tumor growth inhibition and, in some cases, complete tumor regression. aacrjournals.orgnih.gov
Antitumor and Anti-angiogenic Effects
In a colorectal cancer xenograft model using HT-29 cells, ENMD-2076 treatment resulted in initial tumor growth inhibition followed by regression. nih.govresearchgate.net This was accompanied by visible tumor blanching, suggesting a reduction in vascularity. nih.govresearchgate.net Functional imaging with dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) confirmed substantial decreases in tumor vascular permeability and perfusion. nih.govresearchgate.net
Similarly, in a breast cancer xenograft model (MDA-MB-231), ENMD-2076 was shown to inhibit the formation of new blood vessels and cause regression of established vessels. targetmol.com The compound's anti-angiogenic activity was further demonstrated in a Matrigel plug assay, where it prevented the formation of new blood vessels. aacrjournals.org
Studies using patient-derived xenograft (PDX) models of p53-mutated TNBC also showed significant antitumor activity. frontiersin.org Sensitivity to ENMD-2076 in these models was associated with the induction of apoptosis, whereas resistance was linked to a senescent phenotype. frontiersin.org
Pharmacodynamic Effects
In vivo pharmacodynamic studies have provided further insight into the compound's mechanism of action. In tumor xenografts, single doses of ENMD-2076 produced sustained inhibition of its target kinases. aacrjournals.org Specifically, it inhibited the activation of Aurora A, Flt3, VEGFR2/KDR, and FGFR1 and 2. aacrjournals.orgtargetmol.com In H929 human myeloma xenografts, treatment led to a significant decrease in markers of cell proliferation like phospho-histone 3 (pH3) and Ki-67, alongside an increase in the apoptosis marker cleaved caspase-3. targetmol.com
Elucidation of Enmd 2076 Hcl S Cellular and Molecular Mechanisms
Cell Cycle Regulation and Mitotic Disruption by ENMD-2076 HCl
ENMD-2076 exerts significant effects on cell division by targeting key regulators of mitosis. cancer.gov Its primary mechanism involves the inhibition of Aurora kinases, which are crucial for proper cell cycle progression. aacrjournals.orgcancer.govfiercepharma.com
G2/M Phase Cell Cycle Arrest Induction
Treatment with ENMD-2076 has been shown to induce cell cycle arrest at the G2/M phase in a variety of cancer cell lines. nih.govselleckchem.comaacrjournals.org This arrest is a direct consequence of the inhibition of Aurora A and B kinases. nih.govselleckchem.com Studies have demonstrated a dose-dependent increase in the population of cells in the G2/M phase following exposure to ENMD-2076. medchemexpress.com This effect has been observed in various cancer types, including breast cancer, glioblastoma, and multiple myeloma. nih.govaacrjournals.orgresearchgate.net For instance, in breast cancer cell lines, a 72-hour exposure to ENMD-2076 resulted in a significant accumulation of cells in the G2/M phase. aacrjournals.org Similarly, glioblastoma and multiple myeloma cells treated with ENMD-2076 also exhibited a pronounced G2/M arrest. nih.govresearchgate.net This cell cycle blockade is a key component of the compound's antiproliferative activity. aacrjournals.orgnih.gov
Impact on Mitotic Spindle Formation and Chromosome Segregation
Aurora kinases play a critical role in the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. nih.govresearchgate.net ENMD-2076, by inhibiting these kinases, disrupts the normal process of mitotic spindle formation. preprints.orgmdpi.com This disruption can lead to abnormal spindle structures and misalignment of chromosomes. mdpi.com Research has indicated that the inhibition of Aurora A by ENMD-2076 can result in a decrease in the distance between centrosomes and an increase in monopolar spindles. aacrjournals.org The proper alignment and segregation of chromosomes are essential for cell viability, and interference with these processes is a key mechanism of ENMD-2076's anticancer effects. preprints.org In triple-negative breast cancer models, the upregulation of Ran, a protein involved in the mitotic spindle regulation pathway and a downstream target of Aurora kinase A, was associated with sensitivity to ENMD-2076. researchgate.net
Phospho-Histone 3 (pH3) Modulation as a Mitotic Activity Marker
Histone H3 is a protein that is phosphorylated at serine 10 during mitosis, and this modification is a widely used marker of mitotic activity. aacrjournals.org ENMD-2076 treatment has been shown to significantly reduce the levels of phospho-Histone H3 (pH3). nih.gov This reduction in pH3 serves as a pharmacodynamic marker of the compound's inhibitory effect on Aurora B kinase. nih.gov In preclinical xenograft models of multiple myeloma, oral administration of ENMD-2076 led to a dose-dependent decrease in pH3 staining in tumor tissues. nih.gov Similarly, a reduction in pH3 was observed in patient-derived xenograft models of triple-negative breast cancer following ENMD-2076 treatment. frontiersin.org This modulation of pH3 confirms the on-target activity of ENMD-2076 in disrupting mitotic processes.
Apoptosis Induction Pathways by this compound
In addition to disrupting the cell cycle, ENMD-2076 also induces programmed cell death, or apoptosis, in cancer cells. selleckchem.commedchemexpress.comselleckchem.com This pro-apoptotic effect is a critical component of its therapeutic action. sciengine.comnih.gov
Activation of Caspase-Dependent Apoptosis
ENMD-2076 has been shown to induce apoptosis through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. sciengine.com Treatment with ENMD-2076 leads to the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-7. aacrjournals.orgresearchgate.netfrontiersin.org Increased levels of cleaved caspase-3 have been observed in tumor tissues from xenograft models treated with ENMD-2076. selleckchem.com Furthermore, studies in acute myelogenous leukemia (AML) cells demonstrated strong activation of caspase-9, an initiator caspase, as well as caspase-3 and the cleavage of PARP, a substrate of activated caspase-3. sciengine.com The induction of caspase-dependent apoptosis has been noted in various cancer cell lines, including those of breast cancer and multiple myeloma. nih.govaacrjournals.org
Modulation of Pro-Apoptotic and Anti-Apoptotic Protein Expression
The commitment to apoptosis is regulated by a balance between pro-apoptotic and anti-apoptotic proteins. ENMD-2076 has been found to shift this balance in favor of apoptosis by modulating the expression of these key regulatory proteins. nih.govsciengine.com
Research has shown that ENMD-2076 treatment can lead to the upregulation of pro-apoptotic proteins such as BAX, BAK, and BAD. sciengine.comaging-us.com In glioblastoma and acute myelogenous leukemia cell lines, an increase in BAX expression was observed following exposure to the compound. sciengine.comaging-us.com
Conversely, ENMD-2076 has been shown to downregulate the expression of several anti-apoptotic proteins. nih.govsciengine.com These include BCL2, Survivin, and the X-linked inhibitor of apoptosis (XIAP). nih.govaging-us.comoncotarget.com In multiple myeloma cells, treatment with ENMD-2076 resulted in the downregulation of both Survivin and XIAP as early as 6 hours after treatment. nih.gov Similarly, in glioblastoma cells, a decrease in the anti-apoptotic protein BCL-2 was observed. aging-us.com The combined effect of upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins creates a cellular environment that is highly permissive for apoptosis.
p53- and p73-Mediated Apoptosis Enhancement in Preclinical Models
ENMD-2076 has been shown to enhance cancer cell apoptosis through pathways involving the tumor suppressor proteins p53 and p73, particularly in preclinical models of triple-negative breast cancer (TNBC). nih.govcaymanchem.comnih.govbiomol.com In sensitive TNBC patient-derived xenograft (PDX) models with p53 mutations, treatment with ENMD-2076 led to an increase in the expression of both p53 and p73 proteins. nih.gov This upregulation was associated with an induction of apoptosis. nih.gov
Studies have indicated that in p53-mutant TNBC cell lines, the p53 family member, p73, may play a crucial role in mediating apoptosis in response to Aurora kinase inhibition by compounds like ENMD-2076. nih.gov The increased expression of p73β following ENMD-2076 exposure was accompanied by the upregulation of the pro-apoptotic protein Bax and an increase in cleaved PARP, a marker of apoptosis. nih.gov This suggests that p73 can help mediate cell death induced by ENMD-2076 in cancer cells with mutated p53. nih.gov
Furthermore, the sensitivity to ENMD-2076 in these models correlated with the induction of p73. researchgate.net Conversely, both intrinsic and acquired resistance to the compound was associated with a loss of p73 expression and an increase in markers of senescence. nih.govresearchgate.net These findings underscore the importance of the p53 and p73 pathways in the apoptotic response to ENMD-2076. nih.gov
Angiogenesis Inhibition Mechanisms by this compound
ENMD-2076 exhibits significant anti-angiogenic properties by targeting multiple kinases involved in the formation of new blood vessels. aacrjournals.orgnih.gov Its mechanism of action includes inhibiting key receptors such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). aacrjournals.orgnih.gov
Inhibition of Endothelial Cell Proliferation (e.g., HUVEC)
ENMD-2076 effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. selleckchem.comapexbt.com It has been shown to inhibit HUVEC growth with an IC50 value of 0.15 µM. medchemexpress.cominvivochem.com Specifically, ENMD-2076 inhibits VEGF- and FGF-stimulated HUVEC proliferation with IC50 values of 76 nM and 139 nM, respectively. apexbt.com This inhibitory action is a direct result of its impact on key signaling pathways. For instance, ENMD-2076 inhibits the autophosphorylation of VEGFR2/KDR in HUVECs with an IC50 value of 7 nM. apexbt.com
Prevention of New Blood Vessel Formation in Preclinical Models
In various preclinical xenograft models, ENMD-2076 has demonstrated the ability to prevent the formation of new blood vessels. aacrjournals.orgselleckchem.comresearchgate.netresearchgate.net This anti-angiogenic effect is observed at doses that also show significant antitumor activity. aacrjournals.orgnih.govresearchgate.net For instance, in a human plasmacytoma xenograft model, oral administration of ENMD-2076 resulted in a significant reduction in angiogenesis. selleckchem.comselleckchem.comnih.govselleck.co.jp Similarly, in a triple-negative breast cancer xenograft model (MDA-MB-231), the compound was effective in preventing new blood vessel formation. selleckchem.comapexbt.comselleckchem.comselleck.co.jp
Regression of Formed Vessels in Preclinical Angiogenesis Models
Beyond preventing the formation of new vessels, ENMD-2076 has also been shown to cause the regression of already-formed blood vessels in preclinical models. aacrjournals.orgselleckchem.comresearchgate.netresearchgate.net This effect has been documented in tumor xenograft models, including those for breast cancer and colon cancer. aacrjournals.orgselleckchem.comapexbt.comresearchgate.net In the MDA-MB-231 xenograft model, ENMD-2076 was observed to regress existing vessels. selleckchem.comapexbt.comselleckchem.comselleck.co.jp This dual action of preventing new vessel formation and regressing existing ones contributes to its potent anti-angiogenic profile. aacrjournals.orgnih.govresearchgate.net
Modulation of Key Intracellular Signaling Pathways by this compound
ENMD-2076 functions as a multi-kinase inhibitor, impacting several intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. nih.govontosight.ai Its primary targets include Aurora kinase A, as well as a range of angiogenic and oncogenic kinases. aacrjournals.orgselleckchem.com
The inhibitory profile of ENMD-2076 includes key kinases such as:
Aurora A: with an IC50 of 14 nM. biomol.comselleckchem.com
Flt3: with an IC50 of 1.86 nM. biomol.comselleckchem.com
VEGFR2/KDR: with an IC50 of 58 nM. nih.gov
VEGFR3: with an IC50 of 16 nM. nih.gov
FGFR1 and FGFR2: with IC50 values of 71 nM and 93 nM, respectively. nih.gov
PDGFRα: with an IC50 of 56 nM. nih.gov
In preclinical models of multiple myeloma, ENMD-2076 has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. selleckchem.comnih.gov This inhibition leads to the downregulation of downstream anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis. selleckchem.comnih.gov In glioblastoma models, ENMD-2076 induced apoptosis and cell cycle arrest at the G2-M phase by suppressing the PI3K/AKT/mTOR signaling pathway. aging-us.com
Furthermore, in leukemia cells, resistance to ENMD-2076 was associated with alterations in the PI3K/Akt signaling pathway, suggesting its importance in the drug's mechanism of action. aacrjournals.org In some breast cancer models, ENMD-2076 treatment led to an enrichment of STAT3 target genes, indicating a potential role for the STAT3 signaling pathway in the cellular response to the compound. nih.gov
Interactive Data Tables
IC50 Values of ENMD-2076 Against Various Kinases
Effects of ENMD-2076 on Endothelial and Cancer Cells
Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway Inhibition
ENMD-2076 has been shown to inhibit the phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathway. aacrjournals.orgselleckchem.com This pathway is a critical mediator of cell survival, proliferation, and growth. In various cancer cells, constitutive activation of the PI3K/Akt pathway, often due to mutations such as a deletion in PTEN, is a key driver of tumorigenesis. aacrjournals.org
Research has demonstrated that ENMD-2076's targeting of the PI3K/Akt pathway contributes to its cytotoxic effects in cancer cells. selleckchem.comapexbt.com For instance, in multiple myeloma cell lines and primary cells, ENMD-2076 induced significant cytotoxicity and apoptosis, which was associated with the inhibition of the PI3K/Akt pathway. selleckchem.com This inhibition also leads to the downregulation of downstream anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis (XIAP). selleckchem.com
Furthermore, studies on leukemia cells resistant to ENMD-2076 have highlighted the importance of the PI3K/Akt pathway in mediating sensitivity and resistance to the drug. aacrjournals.org In resistant cells, alterations in this pathway, such as enhanced phosphorylation of PDK1 (an upstream activator of Akt), were observed. aacrjournals.org This suggests that the PI3K/Akt pathway is a key target of ENMD-2076 and that its modulation can influence the drug's efficacy. aacrjournals.org In glioblastoma models, ENMD-2076 was also found to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov
Table 1: Effect of ENMD-2076 on PI3K/Akt Pathway Components
| Cell Line/Model | Effect of ENMD-2076 | Observed Downstream Consequences | Reference |
|---|---|---|---|
| Multiple Myeloma Cells | Inhibition of PI3K/Akt pathway | Downregulation of survivin and XIAP, induction of apoptosis | selleckchem.com |
| Acute T-cell Leukemia (CCRF-CEM) | Targets the PI3K/Akt pathway | Altered phosphorylation of PDK1 and downstream proteins in resistant cells | aacrjournals.org |
| Glioblastoma Cells | Inhibition of PI3K/AKT/mTOR signaling | Induction of apoptosis and cell cycle arrest | nih.gov |
STAT5 Pathway Modulation (in FLT3-driven models)
ENMD-2076 demonstrates significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). aacrjournals.orgcaymanchem.com The internal tandem duplication (ITD) mutation in FLT3 (FLT3-ITD) leads to constitutive activation of the receptor and aberrant downstream signaling, contributing to poor prognosis. scholaris.ca
One of the key downstream signaling pathways of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. scholaris.canih.gov The FLT3-STAT5 signaling axis is particularly crucial for the survival and proliferation of FLT3-ITD positive AML cells. scholaris.canih.gov Pharmacodynamic studies have shown that single doses of ENMD-2076 lead to sustained inhibitory effects on the activation of Flt3. aacrjournals.orgnih.gov This inhibition of FLT3 by ENMD-2076 consequently leads to the downregulation of STAT5 phosphorylation. scholaris.ca
The modulation of the STAT5 pathway is a critical component of ENMD-2076's mechanism of action in FLT3-driven malignancies. scholaris.ca Overactivation of STAT5 has been linked to resistance to FLT3 inhibitors, making it a valuable therapeutic target. nih.gov By inhibiting FLT3, ENMD-2076 effectively disrupts the downstream STAT5 signaling, contributing to its anti-leukemic activity. scholaris.ca
Table 2: Kinase Inhibition Profile of ENMD-2076 Including FLT3
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| FLT3 | 1.86 | apexbt.comcaymanchem.com |
| Aurora A | 14 | apexbt.comcaymanchem.com |
| RET | 10.4 | caymanchem.com |
| VEGFR2/KDR | 7 | apexbt.com |
| FGFR1/2 | 600 | apexbt.com |
| PDGFRα | <100 | caymanchem.com |
Downregulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Expression
ENMD-2076's antiangiogenic properties are, in part, mediated through its impact on the expression of key regulators of angiogenesis, namely Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). frontiersin.orgviamedica.pl HIF-1α is a master transcriptional regulator that plays a central role in the cellular response to hypoxia and controls the expression of numerous genes involved in angiogenesis, including VEGF. nih.goviiarjournals.org VEGF, in turn, is a potent stimulator of blood vessel formation. frontiersin.orgnih.gov
Studies have indicated that ENMD-2076 can downregulate the expression of HIF-1α and VEGF. frontiersin.orgviamedica.pl This effect is a significant contributor to its ability to inhibit the formation of new blood vessels (neovascularization), a process critical for tumor growth and metastasis. frontiersin.orgviamedica.pl For example, in preclinical models, ENMD-2076 was shown to prevent the formation of new blood vessels and cause the regression of existing ones. aacrjournals.orgapexbt.com
The ability of ENMD-2076 to inhibit angiogenic tyrosine kinases such as VEGFRs further complements the downregulation of the HIF-1α/VEGF axis, creating a multi-pronged attack on tumor angiogenesis. aacrjournals.orgviamedica.pl This multifaceted antiangiogenic mechanism, combined with its antiproliferative effects, underscores the therapeutic potential of ENMD-2076. frontiersin.org
Preclinical Efficacy Studies of Enmd 2076 Hcl in Experimental Models
In Vitro Anti-Proliferative Activity of ENMD-2076 HCl
ENMD-2076 has shown significant anti-proliferative effects across a broad spectrum of human cancer cell lines. researchgate.netnih.gov
Spectrum of Activity Across Human Solid Tumor Cell Lines (e.g., Breast, Colon, Melanoma, TNBC)
ENMD-2076 has demonstrated in vitro growth inhibition against a wide variety of human solid tumor cell lines. researchgate.netnih.gov This includes activity against breast cancer, colon cancer, and melanoma cell lines. researchgate.netnih.gov More robust activity has been observed against triple-negative breast cancer (TNBC) cell lines compared to luminal and HER2-amplified subtypes. biospectrumasia.com Studies involving a panel of 29 breast cancer cell lines, representative of different clinical subtypes, showed that ENMD-2076 had more potent activity against cell lines lacking estrogen receptor expression and those without increased HER2 expression. nih.gov Preclinical studies have also shown antitumor activities against colorectal cancer lines, inhibiting their proliferation and inducing apoptosis and G2 cell-cycle arrest. aging-us.com
Activity in Hematopoietic Cancer Cell Lines (e.g., Leukemia, Multiple Myeloma)
In addition to solid tumors, ENMD-2076 has exhibited inhibitory effects on the growth of hematopoietic cancer cell lines. researchgate.netnih.gov This includes activity against leukemia and multiple myeloma cell lines. researchgate.netnih.gov Significant cytotoxicity has been observed against multiple myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929). selleckchem.comnih.gov Against a panel of 10 human leukemia cell lines, IC50 values ranged from 0.025 to 0.53 µM. medchemexpress.commedchemexpress.com The MV4:11 cell line was found to be particularly sensitive. medchemexpress.commedchemexpress.com
Dose-Dependent Cell Growth Inhibition and IC50 Characterization
ENMD-2076 inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 values generally ranging from 0.025 to 0.7 µmol/L. researchgate.netnih.gov The antiproliferative effect on adherent tumor cell lines is typically measured by incubating cells with a range of compound doses for a specified period, often 96 hours, followed by proliferation assessment using assays like the sulforhodamine B (SRB) assay. aacrjournals.org For non-adherent leukemia-derived cell lines, survival is commonly assayed after 48 hours using reagents like Alamar Blue. selleckchem.com IC50 values are determined by generating dose-response curves. selleckchem.comtargetmol.com
Table 1: Summary of In Vitro IC50 Values for ENMD-2076 in Cancer Cell Lines
| Cell Line Type | Examples of Cell Lines | Typical IC50 Range (µM) |
| Solid Tumor | Breast, Colon, Melanoma, TNBC, Glioblastoma | 0.025 - 0.7 |
| Hematopoietic Cancer | Leukemia (e.g., MV4:11, U937), Multiple Myeloma (e.g., H929) | 0.025 - 7.06 |
Data Source: researchgate.netnih.govaging-us.comselleckchem.commedchemexpress.commedchemexpress.com
Cytotoxicity Assessment in Primary Cells vs. Hematopoietic Progenitors
Studies have assessed the cytotoxicity of ENMD-2076 in primary cells and compared it to its effects on hematopoietic progenitors. ENMD-2076 has shown significant cytotoxicity against multiple myeloma cell lines and primary cells, with IC50 values ranging from 2.99 to 7.06 µM. selleckchem.comnih.gov Importantly, ENMD-2076 has indicated low cytotoxicity to hematopoietic progenitors. selleckchem.comnih.govbiochempartner.com
In Vivo Antitumor Activity of this compound in Xenograft Models
The in vitro efficacy of ENMD-2076 has been corroborated by studies in various in vivo xenograft models. researchgate.netnih.gov
Breast Cancer Xenograft Models (e.g., MDA-MB-231, Triple-Negative Breast Cancer PDX Models)
ENMD-2076 has demonstrated significant antitumor activity in breast cancer xenograft models. researchgate.netnih.gov Its in vitro activity against TNBC cell lines has been confirmed in vivo in models such as MDA-MB-468 and MDA-MB-231 xenografts. biospectrumasia.comnih.gov In the MDA-MB-231 xenograft model, ENMD-2076 was observed to inhibit neovascularization and induce regression in established vessels. selleckchem.comtargetmol.com
Studies using p53-mutated TNBC patient-derived xenograft (PDX) models have further evaluated the efficacy of ENMD-2076. frontiersin.org Treatment with ENMD-2076 resulted in statistically significant tumor growth inhibition in sensitive PDX models, such as CU_TNBC_002 and CU_TNBC_005. frontiersin.org For example, in the CU_TNBC_002 and CU_TNBC_005 models, tumor growth inhibition (TGI) of 71.3% and 66.1%, respectively, was observed at day 30. frontiersin.org One PDX model, CU_TNBC_004, demonstrated intrinsic resistance to ENMD-2076 treatment, with a TGI of 37.0%. frontiersin.org Sensitivity to ENMD-2076 in these models was associated with the induction of apoptosis. frontiersin.org Treatment with ENMD-2076 led to a decrease in phosphorylated Aurora A (pAurA) and an increase in phosphorylated Histone H3 (pHH3) in both sensitive and resistant models, consistent with predominant inhibition of Aurora A. frontiersin.org
Table 2: Summary of In Vivo Antitumor Activity of ENMD-2076 in TNBC PDX Models
| PDX Model | p53 Status | Tumor Growth Inhibition (TGI) at Day 30 | Sensitivity |
| CU_TNBC_002 | Mutated | 71.3% | Sensitive |
| CU_TNBC_005 | Mutated | 66.1% | Sensitive |
| CU_TNBC_004 | Mutated | 37.0% | Resistant |
Data Source: frontiersin.org
Colorectal Cancer Xenograft Models (e.g., HT-29, Patient-Derived Xenografts)
In vivo studies have investigated the efficacy of this compound against murine xenograft models of human colorectal cancer (CRC), including both cell line-derived (HT-29) and patient-derived xenografts. nih.govresearchgate.netnih.gov In the HT-29 xenograft model, treatment with this compound induced initial tumor growth inhibition, which was followed by tumor regression. nih.govresearchgate.netnih.gov Functional imaging techniques were employed to assess the response to treatment. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) indicated significant tumor blanching, suggesting a loss of vascularity, along with substantial reductions in tumor vascular permeability and perfusion. nih.govresearchgate.netnih.gov Additionally, 18FDG-positron emission tomography (PET) scanning revealed significant decreases in 18FDG uptake in tumors at days 3 and 21 of treatment. nih.govresearchgate.netnih.gov
Beyond cell line models, this compound also demonstrated efficacy in patient-derived xenografts (PDXs) established from primary and metastatic CRC sites. nih.govresearchgate.netnih.gov All three patient-derived xenografts tested were sensitive to treatment with this compound, as measured by tumor growth inhibition. nih.govresearchgate.netnih.gov This activity in PDX models, which better reflect the genetic heterogeneity of human tumors, supports the potential clinical investigation of this compound in CRC. nih.govresearchgate.net
Hematological Malignacy Xenograft Models (e.g., Leukemia, Multiple Myeloma H929 Plasmacytoma)
This compound has shown preclinical activity against hematopoietic cancer cell lines in vitro and has induced regression or complete inhibition of tumor growth in vivo in xenograft models derived from leukemia and multiple myeloma cell lines. nih.govaacrjournals.org
Specifically, studies investigating the activity of this compound against multiple myeloma (MM) cells in vitro and in vivo have been conducted. nih.gov In non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice bearing H929 human plasmacytoma xenografts, oral treatment with this compound resulted in a dose-dependent inhibition of tumor growth. nih.gov
This compound is a multi-kinase inhibitor with activity against targets relevant to hematological malignancies, including Aurora A kinase and FLT3. nih.gov Preclinical and clinical experience with this compound in hematological malignancies, including acute myeloid leukemia and multiple myeloma, has been summarized, indicating its activity in these contexts. nih.gov
Inhibition of Tumor Growth and Induction of Tumor Regression
This compound has consistently demonstrated the ability to inhibit tumor growth and, in some cases, induce tumor regression in a variety of preclinical xenograft models derived from different cancer types. nih.govaacrjournals.orgselleckchem.comgisttrials.org This includes models of breast, colon, melanoma, leukemia, and multiple myeloma. nih.govaacrjournals.orgselleckchem.com
In the HT-29 colorectal cancer xenograft model, this compound treatment led to both initial tumor growth inhibition and subsequent regression. nih.govresearchgate.netnih.gov Similarly, in multiple myeloma H929 plasmacytoma xenografts, a dose-dependent inhibition of tumor growth was observed. nih.gov The antitumor activity is attributed to its multi-targeted mechanism, affecting pathways involved in proliferation, angiogenesis, and cell cycle regulation. nih.govaacrjournals.orgnih.gov
Pharmacodynamic Markers of Efficacy in Xenograft Models (e.g., Ki-67, cleaved caspase-3, p-FGFR3)
Pharmacodynamic studies in xenograft models have helped to elucidate the biological effects of this compound treatment at the molecular and cellular levels.
In the HT-29 colorectal cancer xenograft model, the significant decrease in 18FDG uptake observed via PET scanning was associated with a marked reduction in tumor cell proliferation, as assessed by Ki-67 immunohistochemistry. nih.govresearchgate.netnih.gov This indicates that the antiproliferative effect of this compound is reflected in changes in Ki-67 expression.
In multiple myeloma H929 plasmacytoma xenografts, immunohistochemical staining of excised tumors showed a significant reduction in Ki-67, indicative of decreased proliferation. nih.gov Furthermore, these studies demonstrated a significant increase in cleaved caspase-3, a key marker of apoptosis, at all tested dose levels compared to vehicle-treated tumors. nih.gov A significant reduction in phospho-Histone 3 (pH3), a marker of mitosis, was also observed. nih.gov Western blot analysis in this model revealed a significant reduction in p-FGFR3, indicating inhibition of this specific kinase target. nih.gov
In preclinical models of p53-mutated triple-negative breast cancer, ENMD-2076 treatment in sensitive patient-derived xenograft models led to a statistically significant increase in BAX and a statistically significant decrease in BCL2, known mediators of apoptosis. frontiersin.org
These findings from pharmacodynamic marker analysis in various xenograft models corroborate the observed antitumor efficacy of this compound by demonstrating its impact on key cellular processes such as proliferation, apoptosis, and target kinase inhibition.
Summary of Pharmacodynamic Marker Changes in Xenograft Models
| Xenograft Model | Marker | Observed Change (vs. Vehicle) | Reference |
| HT-29 Colorectal Cancer | Ki-67 | Marked Reduction | nih.govresearchgate.netnih.gov |
| H929 Multiple Myeloma | Ki-67 | Significant Reduction | nih.gov |
| H929 Multiple Myeloma | Cleaved Caspase-3 | Significant Increase | nih.gov |
| H929 Multiple Myeloma | Phospho-Histone 3 (pH3) | Significant Reduction | nih.gov |
| H929 Multiple Myeloma | p-FGFR3 | Significant Reduction | nih.gov |
| p53-mutated TNBC (Sensitive PDX) | BAX | Statistically Significant Increase | frontiersin.org |
| p53-mutated TNBC (Sensitive PDX) | BCL2 | Statistically Significant Decrease | frontiersin.org |
Summary of Tumor Growth Inhibition and Regression in Xenograft Models
| Cancer Type | Model Type | Observed Effect | Reference |
| Colorectal Cancer | HT-29 Cell Line | Initial Inhibition followed by Regression | nih.govresearchgate.netnih.gov |
| Colorectal Cancer | Patient-Derived | Tumor Growth Inhibition | nih.govresearchgate.netnih.gov |
| Hematological Malignancies | Leukemia Cell Line | Regression or Complete Inhibition | nih.govaacrjournals.orgselleckchem.com |
| Hematological Malignancies | Multiple Myeloma Cell Line | Regression or Complete Inhibition | nih.govaacrjournals.orgselleckchem.com |
| Multiple Myeloma | H929 Plasmacytoma | Dose-Dependent Inhibition of Growth | nih.gov |
| Breast Cancer | Cell Line Derived | Regression or Complete Inhibition | nih.govaacrjournals.orgselleckchem.com |
| Melanoma | Cell Line Derived | Regression or Complete Inhibition | nih.govaacrjournals.orgselleckchem.com |
Investigation of Resistance and Sensitivity Mechanisms to Enmd 2076 Hcl
Intrinsic Resistance Profiles in Preclinical Models
Preclinical studies have revealed that intrinsic resistance to ENMD-2076 is linked to specific molecular subtypes of breast cancer. In a screening of 29 breast cancer cell lines, those with luminal (estrogen receptor-positive) and HER2-amplified profiles demonstrated lower sensitivity to ENMD-2076 compared to TNBC cell lines. prnewswire.comnih.gov
Specifically, upregulation of the HER2 signaling pathway is associated with resistance to ENMD-2076. nih.gov While Aurora A kinase (AURKA) gene amplification was observed in some HER2-amplified cell lines, it did not consistently lead to increased AURKA gene expression or sensitivity to the drug. nih.gov
In patient-derived xenograft (PDX) models of p53-mutated TNBC, one model (CU_TNBC_004) exhibited intrinsic resistance to ENMD-2076, showing a tumor growth inhibition (TGI) of only 37.0%. frontiersin.orgresearchgate.net This resistance was associated with a lack of apoptosis induction and the presence of a senescent phenotype upon treatment. frontiersin.orgnih.gov Furthermore, this intrinsically resistant model did not show a decrease in the proliferation marker Ki67 following treatment. frontiersin.org
A key finding in resistant models, both intrinsic and acquired, is the association with senescence. frontiersin.orgnih.gov Unlike sensitive models that undergo apoptosis, resistant models tend to enter a state of cellular senescence, characterized by an increase in markers like p16 and SA-β-gal activity. researchgate.netaacrjournals.org
Table 1: Response of TNBC Patient-Derived Xenograft (PDX) Models to ENMD-2076
| PDX Model | p53 Mutation Status | Response to ENMD-2076 | Tumor Growth Inhibition (TGI) | Cellular Outcome |
| CU_TNBC_002 | Mutated | Sensitive | 71.3% (p < 0.0001) | Apoptosis |
| CU_TNBC_005 | Mutated | Sensitive | 66.1% (p < 0.001) | Apoptosis |
| CU_TNBC_004 | Mutated | Intrinsically Resistant | 37.0% (p > 0.05) | Senescence |
Data sourced from studies on p53-mutated TNBC PDX models. frontiersin.orgresearchgate.netresearchgate.net
Acquired Resistance Mechanisms and Phenotypic Shifts (e.g., Senescence)
Acquired resistance to ENMD-2076 develops after an initial period of sensitivity and is accompanied by distinct molecular and phenotypic changes. In preclinical models that develop acquired resistance, a notable shift from apoptosis to senescence is observed. frontiersin.orgnih.gov This transition is marked by an increase in the senescence-associated markers SA-β-Gal and p16, and a decrease in apoptotic markers like cleaved caspase-3. frontiersin.orgresearchgate.netaacrjournals.org
At the molecular level, acquired resistance in the CU_TNBC_002 PDX model was associated with an increase in the anti-apoptotic protein BCL2 and a decrease in the pro-apoptotic protein BAX, a reversal of the changes seen in sensitive tumors. frontiersin.org Furthermore, at the time of acquired resistance, the expression of Ki67, a proliferation marker that initially decreases with treatment, increases to levels comparable to the control group. frontiersin.org
A significant finding in acquired resistance is a switch in the TNBC subtype. In one PDX model, acquired resistance was linked to a shift from the luminal androgen receptor subtype to the basal-like subtype. frontiersin.orgnih.gov This subtype switch suggests that the selective pressure of ENMD-2076 treatment can drive profound biological changes in the tumor. frontiersin.org Gene set enrichment analysis (GSEA) of tumors with acquired resistance revealed the upregulation of several pathways, including the mTOR signaling pathway. researchgate.net
Table 2: Molecular Changes Associated with Acquired Resistance to ENMD-2076
| Marker | Change in Acquired Resistance | Associated Phenotype/Pathway |
| SA-β-Gal | Increase | Senescence |
| p16 | Increase | Senescence |
| Cleaved Caspase-3 | Decrease | Reduced Apoptosis |
| BCL2 | Increase | Anti-apoptosis |
| BAX | Decrease | Reduced Apoptosis |
| Ki67 | Increase | Increased Proliferation |
| TNBC Subtype | Switch from Luminal AR to Basal-like | Phenotypic Shift |
| mTOR Pathway | Upregulation | Pro-survival Signaling |
This table summarizes findings from preclinical models that developed acquired resistance to ENMD-2076. frontiersin.orgresearchgate.net
Identification of Predictive Biomarkers of Response and Resistance in Preclinical Settings
The identification of predictive biomarkers is crucial for patient selection in clinical trials of targeted therapies like ENMD-2076. Preclinical research has focused on gene expression profiles and the status of key cancer-related genes to predict sensitivity.
Systematic gene expression analysis has been employed to distinguish between sensitive and resistant breast cancer cell lines. nih.govaacrjournals.org In a study comparing the gene expression profiles of sensitive and resistant cell lines, 580 genes were found to be differentially expressed by at least two-fold. nih.gov
Using Gene Set Enrichment Analysis (GSEA), researchers identified the mitotic spindle regulation pathway as being upregulated in sensitive TNBC cell lines. researchgate.netaacrjournals.org A key gene in this pathway, Ran, was found to be upregulated in the sensitive lines. researchgate.net Notably, AURKA, the primary target of ENMD-2076, is a core component of this pathway, providing a rationale for the observed sensitivity. researchgate.netaacrjournals.org
The tumor suppressor gene p53 has emerged as a significant factor in the response to ENMD-2076. frontiersin.orgnih.gov In TNBC cell lines, which are frequently p53-mutated, a correlation was found between increased p53 expression and sensitivity to ENMD-2076. nih.govaacrjournals.orgnih.gov While the presence of a p53 mutation itself did not correlate with sensitivity across all breast cancer subtypes, within the TNBC group, higher p53 expression was associated with a greater cytotoxic and pro-apoptotic effect of the drug. nih.govnih.gov
Studies in p53-mutated TNBC PDX models further support the role of the p53 pathway in mediating response. In sensitive models, treatment with ENMD-2076 led to an increase in the protein levels of both p53 and its family member, p73. frontiersin.orgnih.gov This upregulation was not observed in models with intrinsic or acquired resistance. frontiersin.org The induction of p73 is thought to be particularly important in mediating apoptosis in the absence of functional p53. researchgate.netaacrjournals.org The loss of p53 and p73 expression is associated with both intrinsic and acquired resistance. aacrjournals.org
Synergistic and Combination Research Strategies with Enmd 2076 Hcl
Preclinical Rationale for Combination Therapies (e.g., with anti-mitotic agents)
ENMD-2076 is a multi-target kinase inhibitor with activity against both angiogenic and proliferative pathways, most notably Aurora kinase A. aacrjournals.orgd-nb.info The rationale for exploring combination therapies stems from its unique mechanism of action. As an inhibitor of Aurora A, a key regulator of mitosis, ENMD-2076 disrupts mitotic progression, leading to polyploidy and apoptosis in cancer cells. oncotarget.com
The inhibition of Aurora kinase A is considered a promising strategy for combination with other anti-mitotic agents, such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine). oncotarget.com The scientific reasoning behind this approach is that while many anti-mitotic drugs cause a cell cycle arrest at the spindle assembly checkpoint (SAC), the pharmacological inhibition of Aurora A can override this arrest. This action aggravates chromosomal instability, ultimately enhancing the chemosensitivity and anti-tumor effect of the conventional anti-mitotic agent. oncotarget.com Studies with other Aurora A inhibitors have demonstrated increased anti-tumor activity when combined with agents like docetaxel, paclitaxel, and vincristine. oncotarget.com
Furthermore, ENMD-2076's dual action against both proliferation (via Aurora A) and angiogenesis (via VEGFR, FGFR) presents a compelling case for combination strategies. aacrjournals.orgresearchgate.net The concurrent inhibition of pathways involved in cell cycle control and tumor blood supply could lead to synergistic effects and overcome potential resistance mechanisms. researchgate.net Research has also highlighted the radiosensitizing properties of ENMD-2076 in vitro, suggesting a potential for combination with radiation therapy. researchgate.net
In Vitro Synergistic Effects with Other Investigational Agents
Preclinical in vitro research has provided evidence for the potential of ENMD-2076 in combination therapies. While specific studies detailing synergistic effects with other investigational agents are limited in the provided results, the compound's known activities lay the groundwork for such combinations.
One notable finding is the radiosensitizing effect of ENMD-2076 observed in canine mast cell tumor cells in vitro. researchgate.net This suggests that combining ENMD-2076 with radiotherapy could be a viable strategy, potentially lowering the required radiation dose and enhancing treatment efficacy.
The table below summarizes the conceptual basis for in vitro synergistic strategies with ENMD-2076.
| Combination Concept | Rationale | Supporting Evidence |
| Radiosensitization | ENMD-2076 may increase the sensitivity of tumor cells to radiation therapy. | Demonstrated radiosensitizing properties in canine mast cell tumors in vitro. researchgate.net |
| Combined Cell Cycle & Angiogenesis Inhibition | Simultaneous targeting of two key cancer pathways is hypothesized to be more effective due to synergistic effects. researchgate.net | ENMD-2076 inherently possesses this dual inhibitory function against Aurora A and angiogenic kinases (VEGFRs, FGFRs). aacrjournals.org |
In Vivo Combination Studies in Animal Models
Preclinical research using animal models has begun to explore the efficacy of ENMD-2076 in combination with other agents, providing a strong rationale for clinical investigation.
In preclinical xenograft models of human colorectal cancer (CRC), the potential for a combination therapy was identified. Research suggests that combining ENMD-2076 with irinotecan (B1672180) could serve as a "chemopotentiation" strategy, particularly for tumors with KRAS mutations. nih.gov
While direct in vivo combination studies with ENMD-2076 are not extensively detailed in the search results, studies with other Aurora kinase inhibitors provide a strong proof-of-concept. For instance, the combination of the Aurora A inhibitor Alisertib with the BCL-2 inhibitor Navitoclax was shown to synergistically reduce xenograft tumor growth in animal models of rhabdomyosarcoma. uzh.ch This highlights the potential of targeting the pathways regulated by Aurora kinases in conjunction with other anti-cancer agents.
The table below summarizes key findings from in vivo preclinical combination research relevant to ENMD-2076.
| Animal Model | Combination Agent | Key Finding |
| Colorectal Cancer Xenografts | Irinotecan | The combination of ENMD-2076 with irinotecan is suggested as a potential "chemopotentiation" strategy. nih.gov |
| Rhabdomyosarcoma Xenografts (with Alisertib) | Navitoclax | The combination of an Aurora A inhibitor (Alisertib) with a BCL-2 inhibitor synergistically reduced tumor growth. uzh.ch |
These preclinical findings underscore the promise of using ENMD-2076 not just as a monotherapy but as part of a multi-pronged therapeutic strategy to improve outcomes in various cancers. nih.gov
Advanced Methodologies in Enmd 2076 Hcl Preclinical Research
Kinase Activity Assays (Cell-free and Cell-based)
The initial characterization of ENMD-2076 involved comprehensive kinase activity profiling to determine its potency and selectivity. These assays were conducted in both cell-free and cell-based systems to provide a complete picture of its inhibitory potential.
IC50 Determination and Enzyme Activity Measurement Techniques
The half-maximal inhibitory concentration (IC50) of ENMD-2076 against various kinases was a primary focus of early research. In cell-free assays, recombinant human kinases were utilized to measure the direct inhibitory effect of the compound. aacrjournals.org For instance, the activity of ENMD-2076 against Aurora A and Aurora B was determined using recombinant enzymes, yielding IC50 values of 14 nmol/L and 350 nmol/L, respectively. aacrjournals.org These assays are typically performed at an ATP concentration equivalent to the apparent Michaelis constant (Km) for each specific enzyme. aacrjournals.orgselleckchem.com The enzyme concentration is optimized to achieve approximately 30% phosphorylation of a peptide substrate within an hour. aacrjournals.orgselleckchem.com The relative enzyme activity is then plotted against a range of ENMD-2076 concentrations to generate dose-response curves, from which the IC50 values are calculated. aacrjournals.orgselleckchem.com
In cell-based assays, the inhibitory activity of ENMD-2076 on kinase autophosphorylation is measured within whole cells. For example, in THP-1 cells, which express wild-type Flt-3, ENMD-2076 inhibited Flt3 ligand-induced autophosphorylation with an IC50 of 28 nM. invivochem.com Similarly, it inhibited stem cell factor-induced Kit autophosphorylation in MO7e cells with an IC50 of 40 nM and VEGFR2/KDR autophosphorylation with an IC50 of 7 nM. invivochem.com These cell-based assays provide a more physiologically relevant measure of the compound's efficacy by accounting for cell permeability and intracellular target engagement.
Kinase Profiling Services (e.g., SelectScreen)
To obtain a broader understanding of its selectivity, the potency of ENMD-2076 was assessed against a large panel of kinases using commercial profiling services like Invitrogen's SelectScreen®. aacrjournals.org This service screens the compound against a panel of 100 different kinases. aacrjournals.org The initial screening is often performed at a single high concentration (e.g., 1 µmol/L) to identify kinases that are significantly inhibited. aacrjournals.org For those kinases showing substantial inhibition, full 10-point dose-response curves are then generated to determine precise IC50 values. aacrjournals.orgselleckchem.com This comprehensive profiling revealed that ENMD-2076 is a multi-targeted kinase inhibitor, with significant activity against Aurora A, KDR, Flt-4, FGFR1, FGFR2, and PDGFRα, among others. invivochem.com
| Kinase Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| Flt3 | 1.86 | Cell-free | selleckchem.comselleckchem.com |
| RET | 10.4 | Cell-free | selleckchem.com |
| Aurora A | 14 | Cell-free | aacrjournals.orgselleckchem.com |
| VEGFR3/FLT4 | 15.9 | Cell-free | selleckchem.com |
| Src | 20.2 | Cell-free | selleckchem.com |
| PDGFRα | 56.4 | Cell-free | invivochem.com |
| KDR | 58.2 | Cell-free | invivochem.com |
| FGFR2 | 70.8 | Cell-free | invivochem.com |
| FGFR1 | 92.7 | Cell-free | invivochem.com |
| Aurora B | 350 | Cell-free | aacrjournals.org |
Cell-Based Functional Assays
To move beyond direct enzyme inhibition and understand the cellular consequences of ENMD-2076 treatment, a variety of cell-based functional assays were conducted. These assays measure the impact of the compound on fundamental cellular processes like proliferation, cell cycle progression, and apoptosis.
Proliferation Assays (Sulforhodamine B, Alamar Blue, WST)
The antiproliferative effects of ENMD-2076 have been extensively studied across a wide range of cancer cell lines using various assays. nih.gov For adherent tumor cell lines, the Sulforhodamine B (SRB) assay is commonly used. aacrjournals.org This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass that correlates with cell number. altogen.com In a typical protocol, cells are plated in 96-well plates and incubated with various concentrations of ENMD-2076 for 96 hours before being fixed and stained with SRB. aacrjournals.org
For non-adherent, leukemia-derived cell lines, the Alamar Blue assay is often employed. aacrjournals.org This assay utilizes a metabolic indicator that changes color in response to cellular reduction, providing a measure of cell viability. altogen.comfrontiersin.org Cells are incubated with ENMD-2076 for 48 hours before the addition of the Alamar Blue reagent. aacrjournals.org The WST-1 assay, another metabolic assay, has also been used to measure the proliferation of human umbilical vein endothelial cells (HUVECs) in response to ENMD-2076. selleckchem.com These assays have consistently demonstrated that ENMD-2076 inhibits the growth of a broad spectrum of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically ranging from 0.025 to 0.7 µmol/L. nih.govselleckchem.com
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle. purdue.edu Inhibition of Aurora A, a key target of ENMD-2076, is known to cause a G2/M phase arrest. nih.gov Preclinical studies have confirmed this effect in various cancer cell lines treated with ENMD-2076. nih.govnih.gov For cell cycle analysis, cells are treated with ENMD-2076 for various durations (e.g., 24, 48, 72 hours) and then stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) or Krishan's stain. nih.govnih.gov The cellular DNA content is then measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. nih.govnih.gov Studies have shown a dose-dependent increase in the percentage of cells in the G2/M phase following treatment with ENMD-2076, consistent with its inhibition of Aurora A. nih.govaging-us.com For example, in HCT116 and GEO colorectal cancer cell lines, treatment with 2.0 µmol/l ENMD-2076 for 24 hours resulted in a significant G2/M arrest. nih.gov Similarly, in glioblastoma cell lines LN18 and T98G, ENMD-2076 induced G2-M phase arrest. aging-us.com
| Cell Line | Concentration of ENMD-2076 | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| HCT116 | 2.0 µmol/l | 24 hours | Dose-dependent increase in tetraploid cells, indicating G2/M arrest (21–78%) | nih.gov |
| GEO | 2.0 µmol/l | 24 hours | Dose-dependent increase in tetraploid cells, indicating G2/M arrest | nih.gov |
| MDA-MB-468 | 1.25 µmol/L | 72 hours | G2/M phase arrest | nih.gov |
| LN18 | 4 µmol/L | 24 hours | Significant increase in G2-M phase cells compared to control | aging-us.com |
| T98G | 4 µmol/L | 24 hours | Significant increase in G2-M phase cells compared to control | aging-us.com |
Apoptosis Assays (Caspase 3/7, Sub-G1 Population)
In addition to cell cycle arrest, ENMD-2076 has been shown to induce apoptosis, or programmed cell death, in cancer cells. selleckchem.comselleckchem.com The induction of apoptosis is a key mechanism of action for many anticancer agents. Several methods are used to detect and quantify apoptosis.
One common method is the measurement of caspase-3 and caspase-7 activity. nih.gov Caspases are a family of proteases that are critical executioners of apoptosis. nih.gov Assays for caspase-3/7 activity often use a substrate that becomes fluorescent upon cleavage by these enzymes. cephamls.comsartorius.com An increase in fluorescence indicates an increase in caspase activity and, therefore, apoptosis. nih.gov In the MDA-MB-468 breast cancer cell line, a sensitive line, treatment with ENMD-2076 led to a fold change increase in caspase-3 and caspase-7 activity. nih.gov
Another flow cytometry-based method to assess apoptosis is the analysis of the sub-G1 population. oncotarget.com Apoptotic cells undergo DNA fragmentation, and when stained with a DNA dye, they appear as a population with less than G1 DNA content (sub-G1). An increase in the sub-G1 population is indicative of an increase in apoptosis.
Furthermore, apoptosis can be detected by flow cytometry using annexin (B1180172) V and propidium iodide staining. nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Angiogenesis Assays (HUVEC Tube Formation, Migration)
The anti-angiogenic potential of ENMD-2076 has been extensively evaluated using in vitro models, primarily focusing on Human Umbilical Vein Endothelial Cells (HUVECs). These assays are crucial for understanding the compound's ability to inhibit the formation of new blood vessels, a key process in tumor growth and metastasis. ibidi.comnih.gov
One of the key assays used is the HUVEC tube formation assay. In this assay, HUVECs are cultured on a basement membrane-like matrix, such as Matrigel®, which induces them to form capillary-like structures, mimicking the process of angiogenesis. ibidi.comnih.gov Studies have shown that ENMD-2076 effectively inhibits the tube formation of HUVECs. frontiersin.org This inhibition is a direct consequence of its activity against key angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov
Another critical assay is the HUVEC migration assay, which measures the ability of endothelial cells to move in response to pro-angiogenic signals. nih.gov The migration of endothelial cells is a fundamental step in the initiation of angiogenesis. Research has demonstrated that ENMD-2076 inhibits HUVEC migration, further confirming its anti-angiogenic properties. frontiersin.org The inhibition of both tube formation and migration in HUVECs provides strong preclinical evidence for the anti-angiogenic mechanism of action of ENMD-2076. frontiersin.org
Molecular and Cellular Biology Techniques
Western Blot Analysis for Protein Phosphorylation and Expression
Western blot analysis has been a fundamental technique in elucidating the molecular mechanisms of ENMD-2076. This method allows for the detection and quantification of specific proteins, providing insights into how the compound affects cellular signaling pathways.
A key application of Western blot in ENMD-2076 research is the analysis of protein phosphorylation. Since ENMD-2076 is a kinase inhibitor, its primary mechanism involves preventing the phosphorylation of its target proteins. Studies have effectively used Western blotting to demonstrate that ENMD-2076 inhibits the autophosphorylation of several key kinases. For instance, it has been shown to inhibit Flt3 autophosphorylation in THP-1 cells and Kit autophosphorylation in MO7e cells. medchemexpress.com Furthermore, ENMD-2076 has been observed to decrease the phosphorylation levels of Aurora A, cyclin B1, and CDC2. nih.gov
Western blot analysis is also employed to examine the expression levels of various proteins involved in apoptosis and cell cycle regulation. Research has shown that treatment with ENMD-2076 leads to an increased expression of the pro-apoptotic proteins Caspase-3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govaging-us.com This shift in the balance of apoptotic proteins helps to explain the compound's ability to induce programmed cell death in cancer cells.
Immunohistochemistry for Tissue Biomarkers (e.g., pH3, Ki-67, cleaved caspase-3)
Immunohistochemistry (IHC) is a powerful technique used in preclinical xenograft studies to visualize the effects of ENMD-2076 on tumor tissue. This method uses antibodies to detect specific proteins within the tissue, providing spatial context to the molecular changes induced by the compound.
Key biomarkers analyzed by IHC in ENMD-2076 studies include:
Phospho-Histone H3 (pH3): As a marker of mitotic activity, a reduction in pH3 staining in tumor tissues following ENMD-2076 treatment indicates successful inhibition of Aurora kinases and cell cycle arrest. researchgate.net
Ki-67: This protein is a marker of cellular proliferation. biocare.netbiocare.net Studies have consistently shown a significant reduction in Ki-67 staining in tumors from ENMD-2076-treated animals compared to controls, demonstrating the compound's potent anti-proliferative effects in vivo. researchgate.netnih.govnih.gov
Cleaved Caspase-3: This is a key marker of apoptosis, or programmed cell death. biocare.netnih.gov Increased staining for cleaved caspase-3 in tumor xenografts treated with ENMD-2076 provides direct evidence of the compound's ability to induce apoptosis in vivo. researchgate.net
These IHC findings in xenograft models correlate with the in vitro observations and provide crucial validation of ENMD-2076's mechanisms of action in a more complex biological system.
Gene Expression Profiling (e.g., SAM analysis, GSEA)
To identify predictive biomarkers of sensitivity and resistance to ENMD-2076, researchers have utilized advanced gene expression profiling techniques. These methods allow for the simultaneous analysis of thousands of genes, providing a comprehensive view of the transcriptional landscape of cancer cells.
Significance Analysis of Microarrays (SAM) has been used to compare the gene expression profiles of ENMD-2076-sensitive and -resistant breast cancer cell lines. This analysis identified hundreds of genes that were differentially expressed between the two groups, revealing a distinct gene signature associated with sensitivity. nih.gov
Gene Set Enrichment Analysis (GSEA) is another powerful tool that has been employed to understand the pathways associated with ENMD-2076 response. researchgate.net GSEA of baseline gene expression profiles revealed that pathways related to the cell cycle and the vascular endothelial growth factor (VEGF) were abnormally regulated in glioblastoma tissues. aging-us.com In breast cancer models, GSEA identified the Ran GTPase signaling pathway, which is involved in mitotic spindle regulation, as being upregulated in sensitive triple-negative breast cancer (TNBC) cell lines. researchgate.netaacrjournals.org Interestingly, AURKA, a primary target of ENMD-2076, is a central gene in this pathway. researchgate.netaacrjournals.org Conversely, GSEA has also shown that upregulation of the HER2 signaling pathway may contribute to resistance to ENMD-2076. nih.gov
These gene expression studies are critical for identifying potential patient populations that are most likely to benefit from ENMD-2076 treatment and for understanding the molecular basis of resistance.
In Vivo Imaging Modalities in Xenograft Studies
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Angiogenesis Assessment
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that has been instrumental in assessing the anti-angiogenic effects of ENMD-2076 in live animal xenograft models. nih.govresearchgate.net This modality provides quantitative measurements of tumor vascularity, permeability, and perfusion. nih.govnih.gov
In preclinical studies involving human colorectal cancer xenografts, DCE-MRI was performed at baseline and at various time points after the initiation of ENMD-2076 treatment. nih.gov The results demonstrated a significant reduction in tumor vascular permeability and perfusion in the treated group compared to the vehicle-treated control group. nih.govnih.gov This was evidenced by a decrease in parameters such as the initial area under the gadolinium concentration curve (IAUC). These functional imaging findings correlated with gross observations of tumor blanching, indicating a loss of vascularity. nih.gov
The use of DCE-MRI provides a powerful and clinically translatable method for monitoring the pharmacodynamic effects of ENMD-2076 on tumor vasculature in real-time, offering valuable insights into its anti-angiogenic activity before changes in tumor size are detectable. nih.gov
Positron Emission Tomography (PET) Scanning (e.g., 18FDG uptake) for Metabolic Response
Positron Emission Tomography (PET) scanning, particularly with the radiotracer 18F-fluorodeoxyglucose (18F-FDG), is a crucial imaging modality in preclinical research to assess the metabolic response of tumors to therapeutic agents. nih.gov This technique provides a non-invasive method to measure glucose uptake in tumor cells, offering early insights into a drug's efficacy, often before any discernible changes in tumor size. nih.gov In the context of ENMD-2076 HCl, 18F-FDG PET has been employed to evaluate its antimetabolic effects in various cancer models. nih.govaacrjournals.org
Detailed Research Findings
Preclinical studies utilizing human colorectal cancer (CRC) xenograft models have demonstrated the significant impact of ENMD-2076 on tumor glucose metabolism. nih.govaltogenlabs.com In one such study, mice with HT-29 human CRC xenografts underwent 18F-FDG PET scans at baseline and following treatment with ENMD-2076. nih.gov The results indicated a visible difference in 18F-FDG tumor uptake between the vehicle-treated and ENMD-2076-treated groups as early as day 3 of treatment. nih.gov This suggests that ENMD-2076 rapidly alters the metabolic activity of the tumor. nih.gov
By day 21 of treatment, the effects were even more pronounced. Tumors in the mice treated with ENMD-2076 were either difficult to detect or completely undetectable by 18F-FDG PET, signifying a persistent and robust suppression of tumor glucose metabolic activity. nih.govresearchgate.net The reduction in 18F-FDG uptake was also associated with a marked decrease in cell proliferation, as measured by the Ki-67 marker. nih.govresearchgate.net These findings highlight the potential of 18F-FDG PET as an early pharmacodynamic biomarker to predict the therapeutic efficacy of ENMD-2076. nih.gov
The utility of ENMD-2076 has been explored in various cancer models, including those for colorectal cancer, breast cancer, and multiple myeloma. researchgate.net The consistent observation across these preclinical models is the compound's ability to induce tumor growth inhibition, which is accompanied by a significant decrease in 18F-FDG uptake as visualized by PET scans. nih.govresearchgate.net This antimetabolic effect is a key component of the multifaceted mechanism of action of ENMD-2076, which also includes antiangiogenic and antiproliferative activities. nih.govaacrjournals.org
The integration of functional imaging techniques like 18F-FDG PET with other modalities such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) provides a comprehensive assessment of the in vivo antitumor effects of ENMD-2076. nih.govaacrjournals.org While DCE-MRI reveals reductions in tumor vascularity and perfusion, 18F-FDG PET confirms the concurrent inhibition of metabolic activity. nih.govaltogenlabs.com This multi-modal imaging approach strengthens the preclinical evidence supporting the clinical investigation of ENMD-2076 in various cancers. researchgate.netresearchgate.net
Table 1: Preclinical 18F-FDG PET Imaging Findings for ENMD-2076
| Cancer Model | Key Findings | Citation |
|---|---|---|
| HT-29 Human Colorectal Cancer Xenograft | Visible reduction in 18F-FDG tumor uptake by day 3 of treatment. | nih.gov |
| HT-29 Human Colorectal Cancer Xenograft | Tumors were difficult to detect or undetectable by 18F-FDG PET at day 21. | nih.govresearchgate.net |
| General Preclinical Models | Decrease in 18F-FDG uptake was associated with a marked reduction in proliferation (Ki-67). | nih.govresearchgate.net |
| Colorectal Cancer Xenograft Models | Robust antitumor activity detectable by functional imaging. | aacrjournals.orgresearchgate.net |
| Patient-Derived Colorectal Cancer Xenografts | All three patient-derived xenografts tested were sensitive to ENMD-2076 treatment. | researchgate.netresearchgate.net |
Future Directions and Broader Research Implications of Enmd 2076 Hcl
Investigating ENMD-2076 HCl in Novel Preclinical Disease Models
The initial preclinical evaluation of ENMD-2076 demonstrated its efficacy in a variety of tumor models, including those for breast, colon, melanoma, leukemia, and multiple myeloma. aacrjournals.orgnih.gov These studies, often utilizing subcutaneous xenografts, were crucial in establishing the compound's anti-proliferative and anti-angiogenic activity. aacrjournals.orgnih.gov For instance, in human colorectal cancer (CRC) xenograft models, ENMD-2076 was shown to be effective, and its combination with irinotecan (B1672180) was suggested as a potential strategy for KRAS-mutated tumors. nih.gov Similarly, in preclinical models of p53-mutated triple-negative breast cancer (TNBC), ENMD-2076 showed significant antitumor activity. nih.gov
Future research will likely focus on more sophisticated and clinically relevant preclinical models. This includes the use of patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and complexity of human tumors. Studies have already begun to utilize PDX models to evaluate ENMD-2076 in p53-mutated TNBC, providing insights into sensitivity and resistance mechanisms. nih.gov The use of genetically engineered mouse models (GEMMs) and organoid cultures could further enhance the predictive value of preclinical studies by modeling tumor development in a more native microenvironment. The investigation of ENMD-2076 in models of acquired resistance is also a critical area of future research. Understanding how tumors adapt to and overcome treatment with ENMD-2076 will be essential for developing effective combination therapies and second-line treatment strategies.
Expanding Understanding of Off-Target Effects and Their Preclinical Significance
ENMD-2076 is a multitargeted kinase inhibitor, with activity against Aurora A, as well as several kinases involved in angiogenesis such as VEGFRs and FGFRs. aacrjournals.orgnih.gov Its unique kinase selectivity profile is a key aspect of its mechanism of action, contributing to both its anti-proliferative and anti-angiogenic effects. 5amventures.commedkoo.com While the primary targets are well-characterized, a comprehensive understanding of its off-target effects is crucial for predicting both efficacy and potential toxicities.
Rational Design of Next-Generation Kinase Inhibitors Based on this compound Insights
The knowledge gained from the development and clinical evaluation of ENMD-2076 provides a valuable foundation for the rational design of next-generation kinase inhibitors. The compound's chemical scaffold and its interactions with various kinase targets can be used as a starting point for developing new molecules with improved properties.
One key area for improvement is enhancing selectivity. While the multi-targeted nature of ENMD-2076 contributes to its broad efficacy, it can also lead to off-target toxicities. acs.org Future drug design efforts may focus on developing inhibitors that are more selective for specific kinases or kinase families implicated in particular cancers. For example, insights into the structural basis of ENMD-2076's selectivity for Aurora A over Aurora B could guide the design of even more specific Aurora A inhibitors. aacrjournals.orgselleckchem.com
Another important consideration is overcoming drug resistance. Research into the mechanisms of resistance to ENMD-2076, such as the development of a senescent phenotype in some tumor models, can inform the design of new inhibitors that are less susceptible to these resistance pathways. nih.gov This could involve developing compounds that bind to different sites on the kinase, allosteric inhibitors, or compounds that can overcome mutations in the kinase domain that confer resistance. The development of inhibitors with different pharmacokinetic properties, such as a longer half-life, is another avenue being explored to improve efficacy. aacrjournals.org
Contribution of this compound Research to Understanding Cancer Biology
The study of ENMD-2076 has contributed significantly to our understanding of the complex interplay between different signaling pathways in cancer. By simultaneously targeting both cell proliferation (via Aurora A inhibition) and angiogenesis (via VEGFR/FGFR inhibition), ENMD-2076 has highlighted the potential of a multi-pronged approach to cancer therapy. aacrjournals.orgnih.gov
Research on ENMD-2076 has provided valuable insights into the roles of its target kinases in various cancers. For example, its activity in preclinical models of multiple myeloma has shed light on the importance of Aurora kinases and the PI3K/AKT pathway in this disease. nih.gov Similarly, studies in triple-negative breast cancer have revealed a novel finding of a TNBC subtype switch at the time of acquired resistance, offering new insights into the plasticity of cancer cells under therapeutic pressure. nih.gov
Furthermore, the investigation of biomarkers for ENMD-2076, although not yet fully successful in predicting patient response, has spurred further research into identifying which patients are most likely to benefit from this type of targeted therapy. nih.gov The challenges encountered in biomarker discovery for ENMD-2076 underscore the need for more sophisticated and integrated approaches to patient stratification in the era of personalized medicine. The ongoing research with ENMD-2076 and similar multi-targeted kinase inhibitors will continue to deepen our understanding of the fundamental mechanisms of cancer and inform the development of more effective and personalized cancer treatments.
Q & A
Q. What in vitro assays are recommended for assessing ENMD-2076’s antiproliferative effects?
ENMD-2076’s antiproliferative activity can be evaluated using standardized cell-based assays:
- Sulforhodamine B (SRB) assay : Suitable for adherent cell lines (e.g., colorectal cancer HCT116). Cells are seeded in 96-well plates, treated with ENMD-2076 for 96 hours, and fixed with trichloroacetic acid before SRB staining to quantify protein content .
- Alamar Blue assay : Used for non-adherent leukemia cell lines. Cells are treated for 48 hours, and fluorescence/absorbance is measured to assess viability .
- MTT assay : Applied in canine mast cell tumor models to calculate IC10/IC50 values after 48-hour exposure, with statistical validation via ANOVA and Tukey’s post hoc tests .
Q. How are IC50 values determined for ENMD-2076 across heterogeneous cancer models?
IC50 determination involves dose-response experiments (e.g., 0–5 µM ENMD-2076) over 48–72 hours. Flow cytometry and cell cycle analysis (propidium iodide staining) can identify dose-dependent G2/M arrest, as seen in CRC cell lines like HCT116 (IC50 = 0.296 µM) and GEO (IC50 = 1.04 µM). Variability in IC50 values across models (e.g., LS123 at 4.288 µM) highlights the need for multiple cell lines to capture differential sensitivity .
Q. What molecular targets of ENMD-2076 are validated in preclinical studies?
ENMD-2076 is a multi-kinase inhibitor targeting:
- Aurora A/B kinases : Induces G2/M arrest and polyploidy in CRC and TNBC models .
- Angiogenic kinases (VEGFR2, FGFR1) : Inhibits endothelial cell proliferation in VEGF/FGF-stimulated HUVEC assays .
- SRC, c-Kit, Flt-3 : Confirmed via phospho-kinase arrays and Western blotting in CRC PDX models .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo responses to ENMD-2076 be resolved?
- Model selection : Use patient-derived xenograft (PDX) models to bridge translational gaps. For example, 45% of CRC PDX models showed tumor growth inhibition (TGII <20%), whereas resistant models lacked correlation with KRAS/BRAF mutations, suggesting microenvironmental influences .
- Mechanistic validation : Combine transcriptomics (RNA-Seq) and pathway analysis (e.g., mTOR, ribosome pathways in TNBC) to identify intrinsic resistance markers .
Q. What experimental strategies identify predictive biomarkers for ENMD-2076 response?
- Gene set enrichment analysis (GSEA) : Applied to RNA-Seq data from PDX models, revealing mTOR pathway activation in resistant TNBC and steroid biosynthesis in sensitive subtypes .
- Immunohistochemistry : Validate downstream effectors (e.g., p4E-BP1, pAkt) in tumor biopsies post-treatment to correlate pathway inhibition with clinical outcomes .
Q. How is ENMD-2076’s radiosensitizing effect quantified in combination therapies?
- Clonogenic assays : Treat cells with IC10/IC50 ENMD-2076 for 48 hours, expose to radiation (3–6 Gy), and measure survival fractions. Synergy is calculated via the linear-quadratic model, with caspase-3 Western blotting confirming accelerated apoptosis .
- Cell cycle synchronization : Pre-treatment with ENMD-2076 enhances G2/M-phase arrest, sensitizing tumors to radiation-induced DNA damage .
Q. What statistical methods address variability in ENMD-2076 response data?
Q. How can ENMD-2076 be rationally combined with immunotherapies?
- Preclinical synergy : In syngeneic CRC models (MC38), ENMD-2076 enhances anti-PD1 efficacy by suppressing Aurora A and FAK, which modulate immune checkpoint activity .
- Clinical trial design : Phase II studies in TNBC and ovarian cancer integrate ENMD-2076 with pembrolizumab, using TGII and progression-free survival as endpoints .
Methodological Considerations
- Cell line heterogeneity : Test ≥4 cell lines per cancer type (e.g., 47 CRC lines) to account for mutational diversity .
- Dose optimization : Use pharmacokinetic data from Phase I trials (linear dose escalation up to 160 mg/day) to guide in vivo dosing .
- Data transparency : Report raw data (e.g., flow cytometry plots, Western blots) in appendices to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
